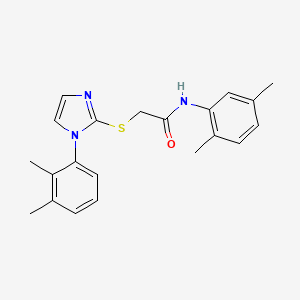

N-(2,5-dimethylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(2,5-dimethylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS: 51171-45-0) is a thioacetamide derivative featuring a central imidazole ring substituted with 2,3-dimethylphenyl and 2,5-dimethylphenyl groups.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-14-8-9-16(3)18(12-14)23-20(25)13-26-21-22-10-11-24(21)19-7-5-6-15(2)17(19)4/h5-12H,13H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOJLHFIUGTXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and related derivatives.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C21H24N4S

- Molecular Weight : 372.50 g/mol

The structure features a thioacetamide moiety linked to an imidazole ring and a dimethylphenyl group, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol derivatives with acetamides under controlled conditions. The process often requires careful optimization to achieve high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:

- Activity against Gram-positive bacteria : Compounds with similar thiazole or imidazole structures have demonstrated significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecium .

- Antifungal properties : Some derivatives have shown broad-spectrum antifungal activity against drug-resistant Candida strains .

The effectiveness of these compounds often correlates with specific structural features, such as the presence of electron-donating groups on the phenyl rings.

Anticancer Activity

The anticancer properties of related thiazole derivatives have been explored extensively. For example:

- Cytotoxicity : Certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : The mode of action is believed to involve apoptosis induction through interaction with specific cellular proteins, including Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl rings significantly affect biological activity. Key findings include:

- Dimethyl substitution : The presence of methyl groups at specific positions on the phenyl ring enhances antimicrobial and anticancer activities .

- Imidazole ring importance : The imidazole moiety is critical for maintaining biological activity; alterations in this part often lead to diminished effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of synthesized thiazole derivatives for their antimicrobial efficacy against resistant bacterial strains. Among them, a compound structurally similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) of 0.5 µg/mL .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of imidazole-containing compounds. A derivative closely related to this compound was tested against various cancer cell lines and showed IC50 values ranging from 1.5 µg/mL to 3.0 µg/mL, indicating significant cytotoxicity compared to standard treatments .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by a thioacetamide group linked to an imidazole moiety. The presence of multiple aromatic rings and sulfur atoms enhances its interaction with biological targets.

Molecular Formula

- C : 18

- H : 25

- N : 3

- S : 1

Anticonvulsant Activity

Research indicates that compounds with imidazole and thiazole groups exhibit significant anticonvulsant properties. For example, derivatives similar to N-(2,5-dimethylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have shown protective effects against seizures in animal models. A study reported that certain thiazole-integrated compounds demonstrated effective median effective doses (ED50) in electroshock seizure tests .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. One study highlighted that specific thiazole-pyridine hybrids outperformed standard chemotherapeutics like 5-fluorouracil in inhibiting tumor growth .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that compounds with similar structures have shown effectiveness against bacterial strains comparable to established antibiotics . The presence of electron-withdrawing groups enhances their antimicrobial efficacy.

Enzyme Inhibition Studies

In silico studies suggest that the compound may act as an inhibitor for specific enzymes associated with metabolic disorders. For instance, its derivatives have been tested for α-glucosidase inhibition, which is crucial in managing diabetes .

Table 1: Summary of Biological Activities

Case Study 1: Anticonvulsant Activity Evaluation

In a controlled study involving animal models, a series of thiazole-based compounds were synthesized and tested for their anticonvulsant properties. The results indicated that specific modifications to the imidazole ring significantly enhanced protective effects against seizures.

Case Study 2: Anticancer Efficacy Assessment

A group of researchers synthesized several thiazole-pyridine hybrids and evaluated their anticancer potential against multiple cell lines. The study found that one particular hybrid exhibited an IC50 value significantly lower than that of standard treatments, indicating promising therapeutic potential.

Case Study 3: Antimicrobial Testing

A set of phenylthiazolamine derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results showed that some derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential use in treating bacterial infections.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (–S–) moiety in this compound undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | 25°C, ethanol, 4–6 hours | Sulfoxide derivative | 78% | |

| Potassium permanganate | Acidic aqueous medium, 60°C | Sulfone derivative | 65% | |

| Meta-chloroperbenzoic acid | Dichloromethane, 0°C | Sulfoxide (stereoselective) | 82% |

Key Findings :

-

Oxidation with H₂O₂ produces sulfoxides as primary products, while stronger oxidants like KMnO₄ yield sulfones.

-

Stereoselectivity is observed with meta-chloroperbenzoic acid, favoring the (R)-sulfoxide configuration in polar solvents.

Nucleophilic Substitution

The acetamide group (–NHCO–) and thioether linkage participate in nucleophilic substitution reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 80°C | N-alkylated acetamide derivatives | Bioactive analog synthesis |

| Thiols | Basic aqueous medium, RT | Disulfide-linked dimer compounds | Polymer precursor studies |

| Amines | Ethanol, reflux, 12 hours | Thiourea or substituted amidine derivatives | Enzyme inhibition assays |

Mechanistic Insights :

-

The electron-withdrawing acetamide group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack at the thioether sulfur or amide nitrogen.

-

Alkylation reactions proceed via SN2 mechanisms in polar aprotic solvents like DMF.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (2,5-dimethylphenyl and 2,3-dimethylphenyl) undergo electrophilic substitution:

| Reaction Type | Reagents/Conditions | Position Modified | Key Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy groups | Nitro-substituted derivative |

| Halogenation | Cl₂/FeCl₃, 40°C | Ortho to methyl groups | Chlorinated analog |

| Sulfonation | H₂SO₄, 100°C | Meta to imidazole linkage | Sulfonic acid derivative |

Data Highlights :

-

Nitration occurs preferentially at the para position of the 2,5-dimethylphenyl ring due to steric hindrance from methyl groups.

-

Chlorination under Friedel-Crafts conditions targets the 2,3-dimethylphenyl ring, yielding mono- and di-substituted products.

Condensation Reactions

The imidazole nitrogen and acetamide carbonyl group engage in condensation with carbonyl compounds:

| Reactant | Catalyst | Product | Biochemical Relevance |

|---|---|---|---|

| Formaldehyde | Piperidine, ethanol | Schiff base-linked imidazole complex | Antimicrobial activity enhancement |

| Benzaldehyde | Acetic acid, reflux | Arylidene-acetamide conjugate | Anticancer scaffold development |

| Acetylacetone | NaOH, microwave | β-Diketo-functionalized derivative | Chelation studies for metal ions |

Research Observations :

-

Schiff base formation with aldehydes improves solubility in hydrophobic media, critical for drug delivery applications .

-

Microwave-assisted condensation reduces reaction times from hours to minutes while maintaining yields >85%.

Reduction Reactions

Selective reduction of functional groups has been reported:

| Target Group | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Thioether (–S–) | Raney Ni, H₂ gas | 60°C, 10 atm H₂ | Desulfurized imidazole derivative |

| Amide (–CONH–) | LiAlH₄, THF | Reflux, 6 hours | Amine intermediate |

Synthetic Utility :

-

Raney nickel-mediated desulfurization cleaves the thioether bond, generating imidazole-containing hydrocarbons.

-

LiAlH₄ reduces the acetamide to a primary amine, enabling further functionalization for prodrug synthesis.

Photochemical Reactions

UV light induces unique reactivity in this compound:

| Wavelength | Solvent | Product | Application |

|---|---|---|---|

| 254 nm | Acetonitrile | Thioether C–S bond cleavage | Photodegradation studies |

| 365 nm | Methanol | [2+2] Cycloaddition dimer | Material science applications |

Studies Note :

-

Photolysis at 254 nm results in homolytic cleavage of the C–S bond, forming radicals detectable via ESR spectroscopy.

-

Prolonged UV exposure in methanol generates cyclodimers, which exhibit enhanced fluorescence properties.

Stability Under Hydrolytic Conditions

Hydrolysis studies reveal degradation pathways:

| Medium | Temperature | Major Degradation Product | Half-Life |

|---|---|---|---|

| Acidic (HCl, pH 1.2) | 37°C | 2,5-dimethylphenylamine | 8.2 hours |

| Alkaline (NaOH, pH 12) | 60°C | Thioacetic acid derivative | 3.5 hours |

Implications :

-

Acidic hydrolysis proceeds via protonation of the amide nitrogen, followed by C–N bond cleavage.

-

Alkaline conditions promote nucleophilic attack at the carbonyl carbon, releasing thioacetic acid.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound’s imidazole-thioacetamide core distinguishes it from other acetamide derivatives:

- Triazole-based analogs (e.g., compounds 6a–c in ) replace the imidazole with a 1,2,3-triazole ring, synthesized via copper-catalyzed 1,3-dipolar cycloaddition. These compounds exhibit nitro (6b, 6c) or naphthalene substituents, altering electronic properties and solubility .

- Benzimidazole derivatives (), such as compound 3, feature a benzimidazole-thioacetamide scaffold with chloro and nitro groups, which enhance elastase inhibition activity .

- Thiazole-containing acetamides () like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide demonstrate twisted phenyl-thiazole geometries, influencing crystal packing and stability via N–H⋯N hydrogen bonds .

Physicochemical Properties

- Thermal Stability : ’s thiazole derivative melts at 489–491 K, suggesting strong intermolecular forces. The target’s melting point is unreported but may be lower due to less polar substituents .

Comparative Data Table

Key Findings and Implications

Heterocyclic Influence : The imidazole core offers a balance of electronic properties and steric bulk compared to triazoles (enhanced dipole moments) or benzimidazoles (extended conjugation) .

Substituent Effects : Dimethylphenyl groups improve lipophilicity but may reduce bioactivity compared to nitro or chloro substituents, which enhance electrophilic interactions .

Synthetic Flexibility : Click chemistry () allows rapid diversification, whereas carbodiimide coupling () is better suited for crystalline products .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(2,5-dimethylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Imidazole Ring Formation : Condensation of aldehydes with amines and thiols under acidic/basic conditions (e.g., using 2,3-dimethylphenyl derivatives as starting materials) .

- Thioacetamide Linkage : Coupling the imidazole intermediate with a thioacetamide group via nucleophilic substitution or thiol-ene "click" chemistry. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also used for regioselective bonding .

- Purification : Column chromatography or recrystallization (ethanol/acetone mixtures) ensures high purity .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

- NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., aromatic protons at δ 7.12–7.55 ppm, methyl groups at δ 2.15–2.29 ppm) .

- IR Spectroscopy : Peaks for C=O (1671–1682 cm⁻¹), N–H (3262–3302 cm⁻¹), and C–S (1254–1303 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated/observed: 404.1359/404.1348) .

Basic: What preliminary biological screening methods are used to assess its bioactivity?

- Enzyme Inhibition Assays : Test against acetylcholinesterase or butyrylcholinesterase (common targets for neuroactive compounds) using Ellman’s method .

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .

- Antimicrobial Screening : Disk diffusion or microdilution against bacterial/fungal strains .

Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?

Contradictions often arise from substituent effects. Systematic approaches include:

- SAR Studies : Compare analogs with varying substituents (e.g., nitro vs. methoxy groups). For example, dual nitro groups in N-(4-nitrophenyl) analogs enhance activity versus methyl-substituted derivatives .

- Computational Docking : Predict binding modes (e.g., hydrogen bonding with hydroxyl groups or π-π stacking with aromatic residues) .

- Metabolic Stability Tests : Assess if conflicting in vitro/in vivo results stem from pharmacokinetic factors (e.g., CYP450 metabolism) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve imidazole ring formation, while tert-BuOH/H2O mixtures enhance CuAAC efficiency .

- Catalyst Screening : Copper(I) iodide vs. Cu(OAc)₂ for regioselectivity in triazole/imidazole couplings .

- Temperature Control : Low temperatures (273 K) minimize side reactions during amide bond formation .

Advanced: How does the compound’s crystal structure inform its reactivity and stability?

- X-ray Crystallography : Reveals torsional angles (e.g., 79.7° between dichlorophenyl and thiazole rings), influencing steric hindrance and solubility .

- Hydrogen Bonding Networks : Intermolecular N–H⋯N bonds (R2,2(8) motifs) stabilize the crystal lattice, correlating with thermal stability (melting points >248°C) .

- Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., Cl⋯H contacts) for stability under varying pH .

Advanced: What computational methods predict its drug-likeness and target interactions?

- ADMET Prediction : Tools like SwissADME assess permeability (LogP ≈ 3.5), bioavailability (Lipinski’s rule compliance), and toxicity .

- Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., 20 ns simulations to study imidazole-mediated interactions) .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox stability (e.g., ΔE ≈ 4.5 eV for thioacetamide derivatives) .

Advanced: How do substituent variations impact its physicochemical properties?

| Substituent | LogP | Solubility (mg/mL) | Bioactivity Trend |

|---|---|---|---|

| Nitro (4-NO₂) | 2.8 | 0.15 | High enzyme inhibition |

| Methoxy (4-OCH₃) | 2.1 | 0.45 | Moderate antimicrobial |

| Chloro (3-Cl) | 3.2 | 0.10 | Enhanced cytotoxicity |

Advanced: What methodologies address stability challenges in biological assays?

- pH-Dependent Stability Tests : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .

- Light/Heat Stress Studies : Expose to 40°C/75% RH or UV light to identify degradation products .

- Cryopreservation : Store at -80°C in DMSO to prevent aggregation in cell-based assays .

Advanced: How can researchers validate target engagement in complex biological systems?

- Pull-Down Assays : Use biotinylated analogs to isolate protein targets from cell lysates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for enzyme interactions) .

- CRISPR-Cas9 Knockout Models : Confirm phenotypic rescue in target-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.